3-amino-N,N-diethyl-4-hydroxybenzenesulfonamide
Description
Propriétés
IUPAC Name |
3-amino-N,N-diethyl-4-hydroxybenzenesulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16N2O3S/c1-3-12(4-2)16(14,15)8-5-6-10(13)9(11)7-8/h5-7,13H,3-4,11H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RTALNXDPLAIQCQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)S(=O)(=O)C1=CC(=C(C=C1)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16N2O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10397650 | |
| Record name | 3-amino-N,N-diethyl-4-hydroxybenzenesulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10397650 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
244.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6837-92-9 | |
| Record name | 3-amino-N,N-diethyl-4-hydroxybenzenesulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10397650 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-amino-N,N-diethyl-4-hydroxybenzene-1-sulfonamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Méthodes De Préparation
General Synthetic Strategy
The synthesis of 3-amino-N,N-diethyl-4-hydroxybenzenesulfonamide typically starts from 4-hydroxybenzenesulfonamide as the key precursor. The overall synthetic route involves three main chemical transformations:
- Nitration of 4-hydroxybenzenesulfonamide to introduce a nitro group at the 3-position.
- Reduction of the nitro group to an amino group.
- Alkylation of the sulfonamide nitrogen with diethyl groups to yield the N,N-diethyl derivative.
This sequence ensures selective functionalization while preserving the hydroxy group on the benzene ring.
Detailed Stepwise Synthesis
| Step | Reaction Type | Reagents/Conditions | Outcome/Notes |
|---|---|---|---|
| 1 | Nitration | 4-hydroxybenzenesulfonamide + nitrating agent (e.g., HNO3/H2SO4) | Introduction of nitro group at 3-position; regioselectivity controlled by hydroxy directing effect |
| 2 | Reduction | Catalytic hydrogenation (Pd/C) or Zn/AcOH in methanol | Conversion of nitro group to amino group; mild conditions to avoid hydroxy group reduction |
| 3 | Alkylation | Diethylamine or diethyl halide with base (e.g., K2CO3) | Formation of N,N-diethyl sulfonamide; conditions optimized to prevent over-alkylation |
Alternative Synthetic Routes
Reductive amination approach: In some analog syntheses of sulfonamide derivatives, reductive amination has been employed, involving preformation of imines followed by reduction with sodium borohydride. However, for this compound, direct alkylation of the sulfonamide nitrogen is more common due to the stability of the amino group on the aromatic ring.
Buchwald–Hartwig coupling: For related sulfonamide derivatives, palladium-catalyzed amination has been used to introduce aryl or alkyl amines onto sulfonamide substrates. This method is less common for this compound but may be adapted for structural analogues.
Research Findings and Optimization
Yield and Purity
- Industrial synthesis often employs continuous flow reactors to improve yield and purity by precise control of reaction parameters such as temperature, residence time, and reagent stoichiometry.
- Typical yields for the nitration and reduction steps exceed 85%, while alkylation yields range from 75% to 90% depending on reaction conditions and purification methods.
Reaction Conditions Impact
| Step | Parameter | Effect on Yield/Purity |
|---|---|---|
| Nitration | Temperature (0-5°C) | Lower temperature favors regioselectivity and reduces side reactions |
| Reduction | Catalyst type | Pd/C hydrogenation provides cleaner reduction than Zn/AcOH but requires hydrogen gas |
| Alkylation | Base choice | K2CO3 or NaHCO3 preferred to avoid sulfonamide hydrolysis |
Summary Table of Preparation Methods
| Method | Starting Material | Key Reagents/Conditions | Advantages | Limitations |
|---|---|---|---|---|
| Classical Nitration-Reduction-Alkylation | 4-hydroxybenzenesulfonamide | HNO3/H2SO4; Pd/C or Zn/AcOH; Diethylamine + base | Well-established, scalable | Requires careful control of nitration |
| Reductive Amination | 4-aminobenzenesulfonamide + aldehyde | Sodium borohydride, ethanol, reflux | Useful for analogues | Less direct for this compound |
| Buchwald–Hartwig Coupling | 4-bromo-N-substituted benzenesulfonamide | Pd catalyst, amines, base | Versatile for diverse substitutions | More complex, costly catalysts |
Applications De Recherche Scientifique
Pharmaceutical Development
3-amino-N,N-diethyl-4-hydroxybenzenesulfonamide is studied for its potential as a therapeutic agent. Research has indicated that it may act as an inhibitor of carbonic anhydrase IX (CA IX), which is overexpressed in various tumors. In vitro studies have shown that derivatives of this compound exhibit dose-dependent inhibition of tumor growth in murine models, suggesting potential applications in cancer therapy .
Dye Production
The compound serves as a precursor in the synthesis of azo dyes, particularly "Acid Alizarin Violet N". The presence of amino and hydroxyl groups facilitates diazotization and subsequent coupling reactions, making it a valuable building block in dye chemistry .
| Application | Description | Reference |
|---|---|---|
| Pharmaceutical Development | Potential CA IX inhibitor with anti-tumor activity | |
| Dye Production | Precursor for azo dyes like Acid Alizarin Violet N |
Biological Research
In biological studies, this compound is investigated for its enzyme inhibition properties. It has been shown to inhibit certain metabolic pathways by targeting specific enzymes involved in folic acid biosynthesis, thus affecting bacterial growth.
Case Study 1: Cancer Treatment
A study evaluated the effects of this compound on tumor growth in mice with 4T1 breast tumors. Results demonstrated significant inhibition of tumor volume when treated with this compound compared to controls, indicating its potential as an anti-cancer agent .
Case Study 2: Dye Synthesis
Research on the synthesis of Acid Alizarin Violet N from this compound illustrated a multi-step process involving chlorosulfonation followed by amination and reduction. The final product exhibited desirable properties for textile applications, showcasing the compound's utility in industrial chemistry.
Mécanisme D'action
The mechanism of action of 3-amino-N,N-diethyl-4-hydroxybenzenesulfonamide involves its interaction with specific molecular targets:
Enzyme Inhibition: The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and catalysis.
Pathways Involved: It may affect metabolic pathways related to sulfonamide metabolism and interfere with the synthesis of essential biomolecules in microorganisms.
Comparaison Avec Des Composés Similaires
Comparison with Structurally Similar Compounds
The following table and discussion highlight key structural analogs of 3-amino-N,N-diethyl-4-hydroxybenzenesulfonamide, focusing on substituent variations, physicochemical properties, and biological activities.
Key Structural and Functional Differences
Hydroxy vs. Methoxy Substitution (Target vs. In contrast, the methoxy (-OCH₃) group in the analog increases lipophilicity, favoring membrane permeability but reducing aqueous solubility. Methoxy derivatives are often used in industrial dyes due to their stability .
Phenoxy vs. Thioether Substituents ( vs. ): The 4-fluoro-phenoxy group in introduces steric bulk and electron-withdrawing effects, which may alter binding affinity in biological targets.
- The Schiff base analog incorporates a dihydroxybenzylidene group, enabling chelation with metal ions and enhancing antimicrobial activity. Such derivatives are often explored for coordination chemistry and drug design .
Physicochemical Properties
- Solubility: Hydroxy and amino groups improve water solubility (target compound), whereas methoxy and aromatic substituents () increase hydrophobicity.
- Thermal Stability : Crystalline sulfonamides (e.g., target compound ) typically exhibit high melting points (>150°C), while Schiff base derivatives () may decompose at lower temperatures due to imine bond lability.
Activité Biologique
3-amino-N,N-diethyl-4-hydroxybenzenesulfonamide (CAS Number: 6837-92-9) is an organic compound characterized by its unique molecular structure, which includes an amino group, a diethylamino group, a hydroxy group, and a sulfonamide group attached to a benzene ring. Its molecular formula is C10H16N2O3S. This compound has garnered attention in various scientific fields, particularly in medicinal chemistry, due to its potential biological activities.
The biological activity of this compound is primarily attributed to its ability to inhibit specific enzymes and modulate various biochemical pathways. Some key mechanisms include:
- Enzyme Inhibition : The compound can bind to the active sites of certain enzymes, preventing substrate binding and subsequent catalysis. This action suggests potential applications in treating diseases where enzyme inhibition is beneficial.
- Interference with Metabolic Pathways : It may affect metabolic pathways related to sulfonamide metabolism, influencing the synthesis of essential biomolecules in microorganisms and potentially leading to antibacterial effects.
Pharmacological Applications
Research indicates that this compound may have several pharmacological applications:
- Antimicrobial Activity : The compound has been explored for its potential as an antimicrobial agent. Its sulfonamide structure is known for antibacterial properties, which could be harnessed in drug formulations targeting bacterial infections.
- Anti-inflammatory Properties : Preliminary studies suggest that this compound might possess anti-inflammatory effects, making it a candidate for further investigation in inflammatory disease treatment.
Comparative Analysis with Related Compounds
To better understand the biological activity of this compound, it is useful to compare it with related compounds. Below is a summary table highlighting key differences:
| Compound Name | Molecular Formula | Key Features |
|---|---|---|
| This compound | C10H16N2O3S | Contains hydroxy and sulfonamide groups; potential antibacterial activity. |
| 4-amino-N,N-diethylbenzenesulfonamide | C10H14N2O2S | Lacks hydroxy group; may exhibit different reactivity and activity. |
| 3-amino-N-methyl-4-hydroxybenzenesulfonamide | C8H10N2O3S | Methyl substitution alters solubility and interaction profiles. |
This comparison illustrates how structural variations can influence the biological activity and potential applications of sulfonamide derivatives.
Case Studies and Research Findings
Analyse Des Réactions Chimiques
Reactivity of the Sulfonamide Group
The sulfonamide moiety (-SO₂N(Et)₂) participates in hydrolysis and substitution reactions. Key observations include:
Industrial syntheses employ continuous flow processes to optimize sulfonamide stability during reactions. The diethylamino group enhances steric hindrance, reducing hydrolysis rates compared to primary sulfonamides .
Amino Group Reactivity
The aromatic amino group (-NH₂) undergoes electrophilic substitution and redox reactions:
Diazotization and Azo Coupling
-
Diazotization with NaNO₂/HCl yields a diazonium salt, which couples with electron-rich aromatics (e.g., pyrazolones) to form azo dyes .
-
Example: Reaction with m-sulfophenylmethylpyrazolone produces orange metallized dyes for nylon .
Reductive Alkylation
-
Reductive amination with aldehydes (e.g., acetaldehyde) in the presence of H₂/Pd-C forms N,N-diethyl derivatives .
Hydroxy Group Reactivity
The phenolic -OH group participates in etherification and coordination chemistry:
The hydroxy group also directs electrophilic substitution (e.g., nitration) to the para position relative to itself.
Biological Interactions
The compound inhibits bacterial dihydropteroate synthase (DHPS) by competitively binding to the p-aminobenzoic acid (PABA) active site, disrupting folate synthesis . Structural analogs with modified hydroxy or amino groups show reduced efficacy, highlighting the importance of these functional groups .
Stability and Reaction Optimization
-
Thermal Stability : Decomposes above 200°C, limiting high-temperature applications .
-
Purification : Recrystallization from aliphatic hydrocarbons (hexane/heptane) with acid sulfites prevents oxidative degradation .
This compound’s versatility in organic synthesis and biomedicine stems from its balanced electronic and steric properties, enabling targeted modifications for specific applications .
Q & A
Basic: What are the common synthetic routes for 3-amino-N,N-diethyl-4-hydroxybenzenesulfonamide, and what key reaction conditions must be controlled?
Methodological Answer:
Synthesis typically involves multi-step protocols starting from substituted phenol derivatives. For example:
- Step 1: Introduce the sulfonamide group via sulfonation of aniline derivatives under controlled acidic conditions (e.g., chlorosulfonic acid at 0–5°C).
- Step 2: Protect the hydroxyl and amino groups using acetyl or tert-butyldimethylsilyl (TBDMS) groups to prevent undesired side reactions during alkylation or substitution steps .
- Step 3: Diethylation of the sulfonamide nitrogen using diethyl sulfate or ethyl iodide in the presence of a base (e.g., K₂CO₃) at reflux temperatures (80–100°C) .
- Step 4: Deprotect hydroxyl and amino groups under mild acidic or basic conditions (e.g., HCl/MeOH or TBAF for silyl removal).
Critical Conditions: Maintain anhydrous environments during alkylation, monitor pH during sulfonation, and use inert atmospheres to avoid oxidation of the amino group.
Advanced: How can spectroscopic techniques characterize the coordination behavior of this sulfonamide with transition metals?
Methodological Answer:
- UV-Vis Spectroscopy: Monitor ligand-to-metal charge transfer (LMCT) bands (e.g., 450–600 nm for Cu²⁺ complexes) to infer coordination geometry. For example, octahedral Cu(II) complexes exhibit d-d transitions around 600–700 nm .
- Molar Conductivity: Measure in DMF or DMSO to determine electrolyte type. Values >100 S cm² mol⁻¹ suggest 1:2 (metal:ligand) stoichiometry with outer-sphere counterions (e.g., [Cu(Sulfonamide)₂]Cl₂) .
- NMR Titration: Track chemical shift changes in the amino (-NH₂) and hydroxyl (-OH) protons upon metal addition to identify binding sites.
Basic: What purification techniques are recommended for this compound given its functional groups?
Methodological Answer:
- Recrystallization: Use ethanol/water mixtures (70:30 v/v) to exploit solubility differences. The hydroxyl and amino groups enhance polarity, favoring aqueous-organic solvent systems.
- Column Chromatography: Employ silica gel with ethyl acetate/hexane (3:7) gradients. Pre-derivatize with acetyl chloride to reduce polarity if tailing occurs .
- Lyophilization: For hygroscopic samples, freeze-dry under vacuum (<0.1 mBar) after aqueous workup to prevent decomposition .
Advanced: What computational approaches can predict the reactivity of this sulfonamide in novel transformations?
Methodological Answer:
- Reaction Path Search: Use density functional theory (DFT) at the B3LYP/6-31G* level to model intermediates and transition states. For example, predict regioselectivity in electrophilic substitution at the aromatic ring .
- Machine Learning (ML): Train models on PubChem data to correlate substituent effects (e.g., -OH vs. -OCH₃) with reaction yields. Tools like ICReDD integrate quantum calculations and experimental data to optimize conditions .
- Molecular Dynamics (MD): Simulate solvent interactions to assess steric hindrance from the diethyl group during metal coordination .
Basic: How do the amino and hydroxyl groups influence solubility and stability under varying pH?
Methodological Answer:
- Solubility: The -NH₂ and -OH groups confer water solubility at acidic pH (protonated forms) but reduce it in basic media (deprotonated). In organic solvents (e.g., DMF), solubility increases due to hydrogen bonding .
- Stability:
Advanced: What strategies resolve contradictions in biological activity data for sulfonamide derivatives?
Methodological Answer:
- Comparative SAR Studies: Systematically modify substituents (e.g., replace -OH with -OCH₃) and assay against target enzymes (e.g., carbonic anhydrase). Use X-ray crystallography to validate binding modes .
- Dose-Response Modeling: Apply Hill equation analysis to distinguish between true bioactivity and assay artifacts (e.g., aggregation-based inhibition) .
- Metabolite Profiling: Use LC-MS to identify degradation products in biological media that may confound activity readings (e.g., oxidative deamination of -NH₂) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
